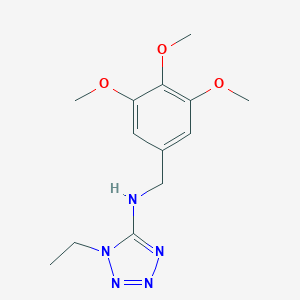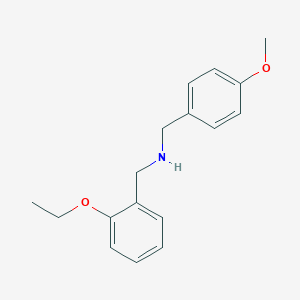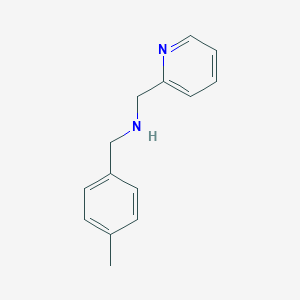![molecular formula C26H28N2OS B276753 2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276753.png)
2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
Mécanisme D'action
The mechanism of action of 2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it has been proposed that this compound exerts its anticancer and antitumor effects by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that this compound may exert its anti-inflammatory effects by modulating the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of tumor cells. Additionally, it has been found to reduce the production of inflammatory mediators in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments is its potential as an anticancer and antitumor agent. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is the development of new synthesis methods for this compound that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2-methyl-3-nitrobenzoic acid with isopropylthiol in the presence of phosphorus oxychloride. The resulting product is then reacted with 2-methyl aniline and cyclopentanone to obtain the final product.
Applications De Recherche Scientifique
2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C26H28N2OS |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1//'-cyclopentane]-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-17(2)30-25-27-23-20-12-6-5-11-19(20)16-26(14-8-9-15-26)22(23)24(29)28(25)21-13-7-4-10-18(21)3/h4-7,10-13,17H,8-9,14-16H2,1-3H3 |
Clé InChI |
JULFXHZNNXRJHY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SC(C)C |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)





![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)